molecular formula C14H13NO4S B6379009 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol CAS No. 1261945-24-7

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6379009
CAS No.: 1261945-24-7
M. Wt: 291.32 g/mol
InChI Key: SKKMYEKDLMSAJR-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol is an organic compound with the molecular formula C14H13NO4S. This compound is characterized by the presence of a formyl group, a phenol group, and a methylsulfonylamino group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 3-methylsulfonylaminobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-6-(3-methylsulfonylaminophenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(3-methylsulfonylaminophenyl)phenol.

    Substitution: 2-Formyl-6-(3-methylsulfonylaminophenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol
  • 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol

Uniqueness

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a formyl and a phenol group in the same molecule allows for diverse chemical modifications and applications.

Properties

IUPAC Name

N-[3-(3-formyl-2-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)15-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)17/h2-9,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMYEKDLMSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685365
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-24-7
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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